molecular formula C23H21N3O2 B5542720 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone

1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone

Cat. No.: B5542720
M. Wt: 371.4 g/mol
InChI Key: CLIBIXDXZMTYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIP is a piperazine derivative that has been studied for its ability to modulate the activity of various enzymes and receptors in the body. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The compound is involved in the synthesis and characterization of novel derivatives with potential biological activities. For example, it can serve as a precursor or intermediate in the synthesis of compounds with 5-HT2 antagonist activity, which are important in the study of neuropsychiatric disorders and other conditions related to serotonin regulation (Watanabe et al., 1992).
  • Research has also explored its role in the synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moieties, which are synthesized via a Biginelli reaction. These compounds have shown potential in various pharmacological applications (Bhat et al., 2018).

Antibacterial Applications

  • Piperazine derivatives, including those similar to 1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone, have been studied for their antibacterial properties. For example, certain pyrido(2,3-d)pyrimidine derivatives have shown effectiveness against gram-negative bacteria, highlighting the potential of these compounds in antibacterial therapy (Matsumoto & Minami, 1975).

Structural and Chemical Characterization

  • Structural studies, such as crystallography, provide insights into the molecular conformation, intermolecular interactions, and potential binding sites of compounds like this compound. This information is crucial for understanding the compound's reactivity and potential applications in drug design (Kavitha et al., 2014).

Biofilm Inhibition

  • Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker have been synthesized and tested for their antibacterial and biofilm inhibition activities. These compounds, related to this compound, have shown potent biofilm inhibition, suggesting their potential in combating bacterial infections resistant to traditional antibiotics (Mekky & Sanad, 2020).

Analgesic and Non-opioid Applications

  • The study of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are structurally related to this compound, has revealed a new class of non-opiate antinociceptive agents. These compounds offer a promising avenue for the development of pain management therapies without the risk of opioid dependence (Viaud et al., 1995).

Properties

IUPAC Name

4-(4-methylpyridine-3-carbonyl)-1-(2-phenylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-17-11-12-24-15-20(17)23(28)25-13-14-26(22(27)16-25)21-10-6-5-9-19(21)18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIBIXDXZMTYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.